molecular formula C17H20FN3O B6444056 2-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]-6-methylpyridine CAS No. 2640819-02-7

2-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]-6-methylpyridine

Cat. No.: B6444056
CAS No.: 2640819-02-7
M. Wt: 301.36 g/mol
InChI Key: UZVWTPWOFIMUSH-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a pyrrolidine core substituted with a (5-fluoropyridin-2-yl)oxymethyl group at the 3-position. A methylene bridge connects the pyrrolidine to a 6-methylpyridine ring. The 5-fluoropyridinyloxy moiety introduces electron-withdrawing and steric effects, which may influence reactivity and binding interactions in biological systems.

Properties

IUPAC Name

2-[[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methyl]-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c1-13-3-2-4-16(20-13)11-21-8-7-14(10-21)12-22-17-6-5-15(18)9-19-17/h2-6,9,14H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVWTPWOFIMUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCC(C2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyridine-pyrrolidine hybrids and their key features, based on the evidence provided:

Compound Name Core Structure Substituents/Modifications Key Differences from Target Compound Reference Evidence
Target: 2-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]-6-methylpyridine Pyrrolidine + 6-methylpyridine - (5-Fluoropyridin-2-yl)oxymethyl at pyrrolidine 3-position N/A N/A
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoropyridine Pyrrolidine + 6-fluoropyridine - Silyl-protected hydroxymethyl at pyrrolidine 3-position - Silyl ether vs. fluoropyridinyloxy; 6-F vs. 6-Me
3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridine Pyrrolidine + 2-fluoro-3-allylpyridine - Allyl at pyridine 3-position; silyl-protected hydroxymethyl - Allyl group; 2-F vs. unsubstituted pyridine
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine + 6-fluoropyridine - Hydroxymethyl at pyrrolidine 3-position - No methylene bridge; 6-F vs. 6-Me
6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic Acid Pyridine + fluorophenyl - Carboxylic acid at pyridine 3-position; 5-fluoro-2-methoxyphenyl at pyridine 6-position - Different core (no pyrrolidine); carboxylic acid

Key Structural and Functional Comparisons:

Pyrrolidine Substitution: The target compound’s (5-fluoropyridin-2-yl)oxymethyl group is distinct from silyl-protected hydroxymethyl (e.g., in –5) or free hydroxymethyl groups (–7). The fluoropyridinyloxy moiety may confer greater metabolic stability compared to silyl ethers, which are prone to hydrolysis . The methylene bridge in the target compound introduces conformational flexibility, unlike direct pyrrolidine-pyridine linkages in analogs like (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol .

Pyridine Substitution :

  • The 6-methyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to 6-fluoro analogs (e.g., 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoropyridine , logP ~3.1 due to silyl group) .
  • Fluorine at the 2- or 5-position in analogs (e.g., ) may alter electronic properties and binding affinity in medicinal chemistry contexts.

Biological Relevance :

  • While biological data is absent in the evidence, fluoropyridine-pyrrolidine hybrids are common in kinase inhibitors and GPCR modulators. The target compound’s methyl group may enhance CNS penetration compared to polar carboxylic acid derivatives (e.g., 6-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid ) .

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